molecular formula C9H11FN2O B6894178 N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide

N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide

Cat. No.: B6894178
M. Wt: 182.19 g/mol
InChI Key: OAZOMGOKMHRXDA-UHFFFAOYSA-N
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Description

N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-3-6(2)12-9(13)8-4-7(10)5-11-8/h3-6,11H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZOMGOKMHRXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=O)C1=CC(=CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions are mild, and the yields are generally good to excellent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-but-3-en-2-yl-4-fluoro-1H-indole-2-carboxamide
  • N-but-3-en-2-yl-4-chloro-1H-pyrrole-2-carboxamide
  • N-but-3-en-2-yl-4-fluoro-1H-pyrrole-3-carboxamide

Uniqueness

N-but-3-en-2-yl-4-fluoro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of both a fluorine atom and a carboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

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